7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
Description
Properties
Molecular Formula |
C17H20O4 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
7-ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C17H20O4/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-6,10,13-14,16,18H,2,7-9H2,1H3 |
InChI Key |
UFXQKTWBXUGVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC2C(C1)OC=C(C2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Rearrangement
A starting material such as 2-acetoxy-4'-hydroxyacetophenone is treated with ethyl bromide in the presence of potassium carbonate to install the ethoxy group at the 7-position. The protected intermediate then undergoes rearrangement using sodium methoxide in anhydrous methanol, yielding a 1,3-diketone intermediate. Cyclization with concentrated sulfuric acid at 0–5°C produces 7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one.
Key Data:
- Yield: 68–72% for cyclization step.
- Reaction Time: 6–8 hours for rearrangement; 2 hours for cyclization.
Hydrogenation of Aromatic Precursors
The hexahydrochromenone system is achieved via catalytic hydrogenation of the aromatic chromenone precursor. Using 7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one, hydrogenation under high-pressure H₂ (50–60 psi) with palladium on carbon (Pd/C) in ethanol reduces the double bonds in the chromenone ring.
Optimization of Hydrogenation Conditions
- Catalyst: 10% Pd/C, 5% by weight of substrate.
- Solvent: Ethanol or ethyl acetate.
- Temperature: 25–30°C to prevent over-reduction.
- Yield: 85–90%.
Analytical Confirmation:
- NMR: Disappearance of aromatic proton signals at δ 6.5–7.5 ppm and emergence of aliphatic protons at δ 1.2–2.8 ppm.
- HPLC Purity: >98% after recrystallization.
Etherification and Protective Group Strategies
The ethoxy group at position 7 is introduced via nucleophilic substitution or Mitsunobu reaction. Protective groups safeguard the 4-hydroxyphenyl moiety during synthesis.
Ethylation of Phenolic Oxygen
- Method A: Treatment of 7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one with ethyl bromide and K₂CO₃ in DMF at 80°C for 12 hours.
- Method B: Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with ethanol.
Comparative Data:
| Method | Yield | Purity (HPLC) |
|---|---|---|
| A | 75% | 95% |
| B | 82% | 97% |
Protection of 4-Hydroxyphenyl Group
- Benzyl Protection: Benzyl chloride in NaOH/THF, removed via hydrogenolysis post-cyclization.
- Acetyl Protection: Acetic anhydride in pyridine, cleaved with NH₃/MeOH.
Cyclization and Ring-Closing Methodologies
Alternative routes involve constructing the hexahydro ring prior to chromenone formation. Cyclohexenone derivatives are functionalized with ethoxy and hydroxyphenyl groups via Friedel–Crafts acylation or Claisen-Schmidt condensation.
Friedel–Crafts Approach
Reaction of 4-ethoxyphenol with cyclohexenone in BF₃·Et₂O yields a ketone intermediate, which is oxidized to the chromenone using Jones reagent.
Reaction Conditions:
Analytical Characterization and Validation
Critical quality control metrics ensure structural fidelity and purity:
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for drug development:
- Antioxidant Activity : Research indicates that derivatives of chromenone compounds possess strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases .
- Anticancer Potential : Studies have shown that chromenone derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, making it a potential candidate for treating inflammatory diseases. Mechanistically, it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Synthesis and Derivatization
The synthesis of 7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step organic reactions. Researchers have focused on modifying its structure to enhance its biological activity or selectivity towards specific targets:
- Triazole Derivatives : The synthesis of novel triazole-linked chromenones has been explored to improve anticancer properties. These modifications have shown increased potency against cancer cells while reducing toxicity to normal cells .
Case Studies and Research Findings
Several studies highlight the applications of 7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one:
- Antimicrobial Activity : A study evaluated the antimicrobial properties of chromenone derivatives against various bacterial strains. Results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Ethoxy-3-(4-hydroxyphenyl)-4a... | Staphylococcus aureus | 12.5 µg/mL |
| 7-Ethoxy-3-(4-hydroxyphenyl)-4a... | Escherichia coli | 25 µg/mL |
Mechanism of Action
The mechanism of action of 7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key differences from analogs are summarized below:
Key Comparative Insights
Ring Saturation and Conformation
- The hexahydrochromenone core in the target compound reduces planarity compared to aromatic chromenones (e.g., daidzein, genistein). This may decrease π-π stacking interactions with biological targets but improve membrane permeability .
Substituent Effects
- Ethoxy vs. However, this substitution may reduce hydrogen-bonding capacity, affecting receptor binding .
- Methoxy Positioning : The 6-methoxy group in the analog from may sterically hinder metabolism, prolonging half-life, whereas the target compound’s 7-ethoxy group could similarly resist phase I oxidation .
Research Findings and Implications
- Antioxidant Potential: Analogous to daidzein and genistein, the target compound’s 4-hydroxyphenyl group may scavenge free radicals, but its hexahydro core could modulate redox activity due to reduced conjugation .
- Metabolic Stability : Ethoxy and methoxy substituents in related compounds () are associated with slower hepatic metabolism, suggesting the target compound may have improved bioavailability compared to hydroxylated analogs .
- Structural-Activity Relationships (SAR): Hydroxyl groups at positions 5 and 7 (genistein) enhance tyrosine kinase inhibition. Saturation of the chromenone ring may reduce estrogenic activity but introduce novel binding modes.
Biological Activity
The compound 7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a member of the chromenone family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H22O3
- Molecular Weight : 286.36 g/mol
- IUPAC Name : 7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
The structure of this compound features a chromenone backbone with an ethoxy group and a hydroxyl-substituted phenyl group, contributing to its biological properties.
Antioxidant Activity
Research indicates that 7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress linked to various diseases. A study demonstrated that this compound effectively scavenges free radicals and reduces lipid peroxidation in vitro .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.
Neuroprotective Properties
Neurodegenerative diseases are characterized by inflammation and oxidative stress. The neuroprotective effects of 7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one were evaluated in models of neuroinflammation. The compound was found to inhibit neuroinflammatory pathways and protect neuronal cells from apoptosis induced by oxidative stress .
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. Mechanistically, it appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Data Summary
| Biological Activity | Experimental Model | Key Findings |
|---|---|---|
| Antioxidant | DPPH assay | Significant free radical scavenging activity |
| Anti-inflammatory | LPS-induced macrophages | Reduced TNF-alpha and IL-6 production |
| Neuroprotective | Neuronal cell cultures | Inhibition of apoptosis and neuroinflammation |
| Anticancer | Various cancer cell lines | Induced apoptosis and inhibited cell proliferation |
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a recent study focusing on Alzheimer's disease models, administration of 7-Ethoxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one led to improved cognitive function in treated animals compared to controls. The compound's ability to reduce amyloid-beta aggregation was highlighted as a key mechanism .
Case Study 2: Inhibition of Cancer Cell Growth
A series of experiments conducted on breast cancer cell lines revealed that this compound effectively inhibited cell growth at micromolar concentrations. Flow cytometry analysis indicated that the compound induced G1 phase arrest in the cell cycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
